C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) is a highly abundant, endogenous long-chain sphingolipid generated primarily by Ceramide Synthase 5 and 6 (CerS5/6). As a central bioactive lipid, it plays a critical role in membrane domain formation, cellular stress responses, and the induction of intrinsic apoptosis [1]. In industrial and academic procurement, C16-Ceramide is primarily sourced as a quantitative analytical standard for lipidomics, a structural component for liposomal and biomimetic membrane formulations, and a specific pro-apoptotic modulator in cell culture assays[2]. Its high hydrophobicity and high phase transition temperature dictate specialized handling and formulation protocols compared to synthetic short-chain analogs.
Substituting C16-Ceramide with short-chain analogs (e.g., C2- or C6-ceramide) or very-long-chain physiological ceramides (e.g., C24-ceramide) fundamentally compromises assay validity and membrane biophysics. While C2 and C6 ceramides are water-soluble and readily cell-permeable, they trigger artificial signaling cascades (such as atypical NF-κB activation) that do not reflect endogenous long-chain ceramide biology [1]. Conversely, substituting with C24-ceramide reverses the biological outcome; whereas C16-ceramide forms stable mitochondrial channels to drive cytochrome c release and apoptosis, C24-ceramide exerts an anti-apoptotic effect and actively destabilizes C16-mediated channel formation [2]. Furthermore, in lipidomics, precise chain-length matching is mandatory due to distinct ionization efficiencies and chromatographic retention times[3].
C16-ceramide is uniquely pro-apoptotic compared to very-long-chain ceramides. In isolated mitochondrial assays, C16-ceramide self-assembles into dynamic water-filled channels that allow the egress of pro-apoptotic inter-membrane space proteins like cytochrome c. In direct contrast, the addition of C24-ceramide fails to permeabilize mitochondria and actually interferes with C16-mediated channel formation, destabilizing the pore [1].
| Evidence Dimension | Mitochondrial membrane permeabilization / Apoptotic channel formation |
| Target Compound Data | C16-Ceramide (Forms stable channels, drives rapid cytochrome c release) |
| Comparator Or Baseline | C24-Ceramide (Fails to form channels; inhibits C16-induced permeabilization) |
| Quantified Difference | Opposing biological functions (Pro-apoptotic vs. Anti-apoptotic/Inhibitory) |
| Conditions | Isolated mitochondria ex vivo |
Buyers modeling intrinsic apoptosis or ceramide channel formation must specifically procure C16-ceramide, as C24 substitution will actively inhibit the targeted apoptotic response.
The acyl chain length of ceramides drastically alters their biophysical behavior in model membranes. Pure hydrated C16-ceramide exhibits a highly cooperative endothermic order-disorder transition at ~90-93°C. When incorporated into phospholipid bilayers (e.g., DEPE), C16-ceramide forms high-melting, ceramide-rich gel domains and strongly depresses the lamellar-to-inverted hexagonal (Lα-HII) transition temperature (ΔTh of ~-1.0°C/mol%). In contrast, short-chain C6-ceramide has a much lower pure transition temperature (~60°C) and a significantly weaker effect on the Lα-HII transition (ΔTh of ~-0.30°C/mol%) [1].
| Evidence Dimension | Pure lipid phase transition temperature (Tm) |
| Target Compound Data | C16-Ceramide (~90-93°C) |
| Comparator Or Baseline | C6-Ceramide (~60°C) |
| Quantified Difference | >30°C difference in phase transition temperature |
| Conditions | Fully hydrated pure lipid dispersions measured by Differential Scanning Calorimetry (DSC) |
For liposome formulation and membrane biophysics, C16-ceramide is required to accurately model the rigid, highly ordered microdomains characteristic of physiological lipid rafts.
While synthetic short-chain ceramides (C2, C6) are frequently purchased for their ease of use in aqueous media, they do not accurately replicate C16-ceramide's signaling profile. Exogenous C2- and C6-ceramides readily cross cell membranes but induce atypical responses, such as NF-κB DNA-binding and rapid G1/G2 cell cycle blocks, which are artifacts of their artificial solubility. C16-ceramide, being highly hydrophobic, requires specific delivery vehicles (e.g., dodecane, BSA, or liposomes) to enter cells, but once delivered, it faithfully triggers the endogenous pro-apoptotic cascade without the off-target NF-κB activation seen with short-chain analogs [1].
| Evidence Dimension | Exogenous aqueous cell permeability and NF-κB activation |
| Target Compound Data | C16-Ceramide (Impermeable without vehicle; does not trigger artifactual NF-κB binding) |
| Comparator Or Baseline | C2/C6-Ceramide (Highly permeable; induces atypical NF-κB DNA-binding) |
| Quantified Difference | Distinct cellular uptake requirements and divergent downstream transcription factor activation |
| Conditions | In vitro cancer cell cultures (e.g., HCT116) treated with exogenous ceramides |
Researchers must procure C16-ceramide and utilize proper delivery vehicles to avoid the artifactual signaling pathways triggered by water-soluble short-chain analogs.
In targeted lipidomic profiling (e.g., HILIC-based LC-MS/MS), ceramides must be quantified using exact chain-length matched standards due to significant differences in retention times and ionization efficiencies. C16-ceramide and its deuterated internal standard (C16 Ceramide-d7) exhibit distinct elution profiles compared to very-long-chain species like C24-ceramide. Using a generic ceramide standard for a plasma lipidomics panel results in inaccurate quantification of the C16/C24 ratio, which is a critical clinical biomarker for conditions like COVID-19 microvascular injury and macroalbuminuria[1].
| Evidence Dimension | LC-MS/MS quantification accuracy and retention behavior |
| Target Compound Data | C16-Ceramide (Requires specific C16 standard/calibration curve) |
| Comparator Or Baseline | Generic or mismatched ceramide standards (e.g., C24 or C18) |
| Quantified Difference | Prevents ionization suppression errors and retention time mismatches |
| Conditions | HILIC-based LC-MS/MS of human plasma extracts |
Analytical laboratories must procure exact C16-ceramide standards to ensure valid calibration curves and accurate quantification of this specific endogenous lipid.
As an exact-mass analytical standard for LC-MS/MS workflows, enabling the precise measurement of the C16/C24 ceramide ratio in plasma or tissue samples [1].
Used in the construction of model lipid bilayers and liposomes where the formation of high-melting, highly ordered gel-phase microdomains is required to study membrane biophysics [2].
Procured for ex vivo or in vitro studies of the intrinsic apoptotic pathway, specifically to model the formation of ceramide channels and subsequent cytochrome c release without the inhibitory effects of very-long-chain ceramides [3].
Utilized (with appropriate hydrophobic delivery vehicles) to investigate endogenous cellular stress responses, avoiding the artifactual NF-κB activation caused by short-chain ceramide analogs [4].
Irritant